Unii-KB3BB67DU4

描述

The description of a substance usually includes its common and scientific names, its appearance, and its uses .

Synthesis Analysis

Synthesis analysis involves understanding how the substance is made. This can include the chemical reactions used to produce the substance, the raw materials needed, and the conditions under which the synthesis occurs .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule of the substance. This can include information about the types of bonds between atoms, the shape of the molecule, and any notable features of the structure .Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the substance reacts with other substances. This can include the types of reactions it undergoes, the products of these reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

Physical properties of a substance include characteristics like color, density, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes .科学研究应用

科学研究中的伦理考量

科学研究中的公众和利益相关者参与:随着新的科学发现和技术的发展,伦理和社会问题也随之产生。在制定规范科学实践的指南和政策时,公众和利益相关者的参与至关重要,尤其是在 CRISPR-Cas9 基因编辑等有争议的领域。根植于道德、宗教或意识形态信念的伦理问题,需要在双重用途研究的治理辩论中纳入更多伦理意见。让包括公众在内的更广泛的利益相关者参与科学政策的制定,可以确保更具包容性和伦理性的科学实践 (Iltis, Hoover, & Matthews, 2021)。

科学研究中的创新

纳米粒子研究:纳米粒子研究领域展示了科学探究的创新潜力。纳米粒子具有与尺寸密切相关的特性,为技术和医学领域的突破提供了机会。开发新的合成方法、表征工具和理论模型对于推进这一领域至关重要。纳米粒子研究展示了科学创新广泛的应用,从基础科学到商业应用,突出了跨学科合作在推动科学进步中的作用 (Heiligtag & Niederberger, 2013)。

科学研究中的挑战

高通量数据中的批次效应:高通量技术面临着重大的挑战,例如批次效应,其中实验室条件的变化会影响研究结果。解决这些影响对于确保从科学研究中得出的结论的准确性至关重要。这突出了严格的方法学方法在最大程度地减少科学研究中的伪像和偏差方面的重要性,强调了在科学研究中持续进行方法学改进和验证工作的重要性 (Leek et al., 2010)。

科学研究与社会

气候变化研究:政府间气候变化专门委员会 (IPCC) 是科学研究如何影响政策和公众讨论的一个重要例子。对 IPCC 的研究突出了其对气候变化知识的构建和传播的重大影响,塑造了政策制定和公众理解。这强调了科学研究在应对全球挑战中的重要性,以及国际合作在促进对复杂问题的全面理解中的作用 (Hulme & Mahony, 2010)。

作用机制

Target of Action

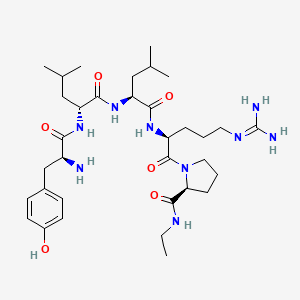

Dabigatran impurity 10, also known as Unii-KB3BB67DU4 or KB3BB67DU4, is a derivative of Dabigatran etexilate . Dabigatran etexilate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Thrombin, also known as Factor IIa, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot .

Mode of Action

Dabigatran directly inhibits the activity of thrombin by binding to its active site, thereby preventing thrombin from converting fibrinogen to fibrin . This inhibition is competitive and reversible . By blocking the action of thrombin, Dabigatran prevents the formation of blood clots, acting as an anticoagulant .

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran is the coagulation cascade. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran etexilate is rapidly absorbed and converted to its active form, Dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetics of Dabigatran are predictable, making routine lab monitoring unnecessary . .

Result of Action

The primary result of Dabigatran’s action is the prevention of blood clot formation. This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This anticoagulant effect reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Dabigatran, potentially leading to drug-drug interactions . Additionally, patient-specific factors such as renal function can impact the drug’s clearance and overall effectiveness . It’s also worth noting that the stability and efficacy of Dabigatran impurity 10 may be different from that of Dabigatran etexilate and would need further investigation.

安全和危害

未来方向

属性

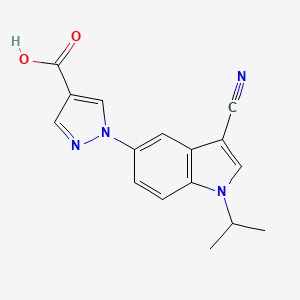

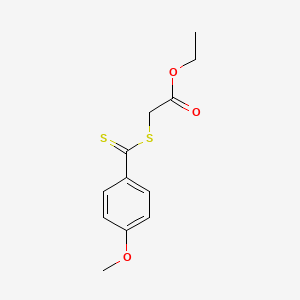

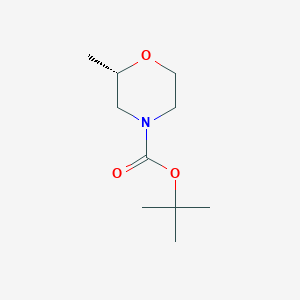

IUPAC Name |

propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPCJXCFBRGFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1304574-20-6 | |

| Record name | beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304574206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, PROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB3BB67DU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

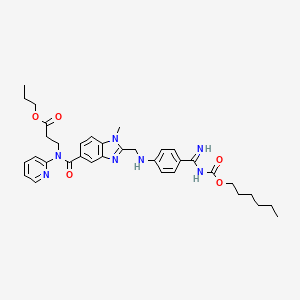

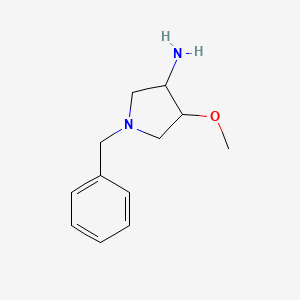

![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)